Copanlisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Copanlisib mechanism of action PI3K inhibition

Structural & Pharmacological Basis of Action

Copanlisib's high potency stems from its unique molecular structure and binding mode.

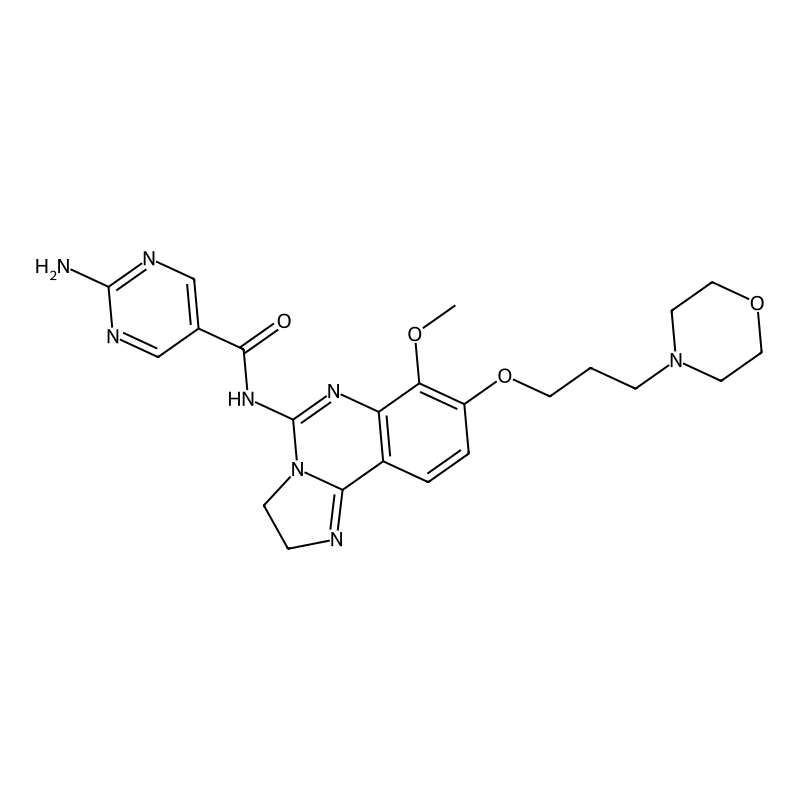

- Molecular Structure and Binding: this compound is based on a 2,3-dihydroimidazo[1,2-c]quinazoline scaffold [1]. Unlike the propeller-shaped, isoform-selective inhibitor idelalisib, which induces a fit in a specialized pocket, this compound adopts a flat conformation in the adenine-binding pocket of the PI3K catalytic subunit [1]. This allows it to extend into a deeper affinity pocket, enabling potent inhibition across all four class I PI3K isoforms [1].

- Potency and Selectivity Profile: this compound demonstrates high potency against all class I PI3Ks, with a marked preference (approximately tenfold) for the PI3Kα and PI3Kδ isoforms [1]. The table below compares its inhibitory concentration (IC50) values with other PI3K inhibitors, highlighting its balanced potency.

| PI3K Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |

|---|---|---|---|---|

| This compound [2] [3] | 0.5 | 3.7 | 0.7 | 6.4 |

| Idelalisib [1] | 820 | 565 | 2.5 | 89 |

| Duvelisib [1] | 1602 | 85 | 2.9 | 27 |

Experimental Evidence and Technical Data

Preclinical studies detail the methodologies used to characterize this compound's antitumor effects.

- Cell Viability and Proliferation Assays: The CellTiter-Glo Luminescent Cell Viability Assay is a standard method for quantifying this compound's effects [4]. This homogenous assay measures ATP, indicating metabolically active cells. Researchers treat target cells (e.g., lymphoma cell lines, primary CLL cells) with a concentration range of this compound for a set period (e.g., 72 hours) [4]. The resulting dose-response curves determine half-maximal inhibitory concentration (IC50) values, demonstrating this compound's potent, nanomolar-level cytotoxicity against malignant B-cell lines [1].

- In Vivo Efficacy Models: The antitumor efficacy of this compound has been validated in mouse xenograft models [5]. These studies involve subcutaneously implanting human cancer cell lines (CDX) or patient-derived tumor tissues (PDX) into immunodeficient mice [5]. Mice are treated with this compound versus a control, with tumor volume measured regularly. These experiments show this compound's ability to significantly suppress or regress tumor growth in models of lymphoma and other cancers like Merkel cell carcinoma by inhibiting PI3K pathway activity in tumor tissues [5].

- Pathway Analysis: To confirm on-target effects, researchers analyze key signaling nodes. This involves processing tumor samples or cell lines after this compound treatment and using Western blotting to detect changes in phosphorylation levels of proteins like AKT and S6 ribosomal protein (a downstream target of mTOR) [5]. Successful pathway inhibition is confirmed by reduced levels of these phosphorylation markers.

The following diagram illustrates the core PI3K-AKT-mTOR signaling pathway and the points where this compound exerts its inhibitory effect.

Clinical and Translational Context

This compound received accelerated FDA approval in 2017 for treating adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies [2] [3] [6].

- Administration and Dosing: It is administered intravenously (60 mg) on an intermittent schedule (days 1, 8, and 15 of a 28-day cycle), which helps manage adverse effects [7] [6].

- Safety Profile: Common adverse effects include hyperglycemia, hypertension, diarrhea, and neutropenia [2] [6]. These are often manageable and may relate to its potent PI3Kα inhibition affecting metabolic pathways [7].

- Research Applications: Beyond its approved use in FL, this compound is investigated in other B-cell malignancies and solid tumors. Its potent dual α/δ inhibition makes it a candidate for cancers where both isoforms contribute to pathogenesis, as seen in promising preclinical studies for Merkel cell carcinoma [5].

References

- 1. This compound for treatment of B-cell malignancies - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on this compound and its potential in the treatment of ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Proteasome inhibition overcomes resistance to targeted ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K by this compound exerts potent antitumor ... [nature.com]

- 6. This compound (Aliqopa) - Medical Clinical Policy Bulletins [aetna.com]

- 7. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Copanlisib IC₅₀ Values for PI3K Isoforms

| PI3K Isoform | Reported IC₅₀ (nmol/L) | Source / Context |

|---|---|---|

| PI3Kα | 0.5 | [1] |

| PI3Kβ | 3.7 | [1] |

| PI3Kγ | 6.4 | [1] |

| PI3Kδ | 0.7 | [1] |

Experimental Context and Methodology

The quantitative IC₅₀ data originates from studies characterizing copanlisib's mechanism of action prior to its clinical approval [1]. These values are derived from biochemical kinase assays that measure a compound's ability to directly inhibit the enzymatic activity of purified PI3K proteins.

- Assay Type: The primary method for determining these IC₅₀ values involves incubating the purified catalytic subunit of each PI3K isoform with this compound and measuring the inhibition of lipid kinase activity.

- Cellular vs. Biochemical Activity: While the table shows biochemical potency, this translates to functional effects in cells. For example, this compound inhibited cell proliferation and suppressed PI3K/mTOR/Akt signaling pathways in various cancer cell lines, with IC₅₀ values in the low nanomolar range in cellular viability assays [2] [3].

- Key Characteristic: The data confirms this compound's classification as a pan-Class I PI3K inhibitor with strongest activity against the PI3Kα and PI3Kδ isoforms [1] [4].

PI3K Signaling Pathway and this compound's Role

The following diagram illustrates the PI3K signaling pathway and the site of this compound's inhibition, which explains its potent anti-tumor effects.

> this compound inhibits all Class I PI3K isoforms, with strongest activity against PI3Kα and PI3Kδ, thereby suppressing the downstream oncogenic AKT/mTOR signaling cascade.

Research Implications and Synergies

This compound's activity profile has significant research and clinical implications:

- Overcoming Therapy Resistance: A key application is overcoming resistance to other targeted therapies. For instance, sorafenib (a multikinase inhibitor) treatment can lead to increased p-AKT levels, a resistance mechanism that this compound can counteract, restoring tumor cell sensitivity [3].

- Rational Combination Therapies: Preclinical screens identify effective combinations. This compound shows additive or synergistic effects when combined with:

References

- 1. Spotlight on this compound and its potential in the treatment of ... [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K by this compound exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts | Scientific Reports [nature.com]

- 3. The PI3K inhibitor this compound synergizes with sorafenib to ... [nature.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Combinatorial screen of targeted agents with the PI3K ... [sciencedirect.com]

Comprehensive Technical Analysis of Copanlisib Binding Mode to p110γ Crystal Structure

Introduction to PI3Kγ Structure and Relevance

The p110γ catalytic subunit represents one of the four class I phosphoinositide 3-kinase (PI3K) isoforms and serves as a critical therapeutic target in oncology and immunology. As a lipid kinase, PI3Kγ phosphorylates the 3-position hydroxyl group of phosphatidylinositol lipids in the plasma membrane, generating second messengers that activate downstream signaling cascades including the AKT/mTOR pathway. Unlike the ubiquitously expressed p110α and p110β isoforms, p110γ exhibits restricted expression primarily in hematopoietic cells, where it mediates signaling from G-protein coupled receptors (GPCRs) and contributes to immune cell migration, activation, and tumor microenvironment modulation [1] [2]. The structural characterization of p110γ in complex with selective and non-selective inhibitors has provided invaluable insights for rational drug design, with copanlisib representing a prominent pan-class I PI3K inhibitor with distinctive binding properties.

The catalytic subunit p110γ shares the conserved domain architecture of class I PI3Ks, consisting of an adaptor-binding domain (ABD), Ras-binding domain (RBD), C2 domain, helical domain, and kinase domain [3]. The kinase domain itself adopts a characteristic bilobal structure common to protein kinases, with the N-lobe rich in β-strands and the C-lobe primarily α-helical, forming a deep cleft where ATP binding occurs [4]. This ATP-binding pocket serves as the primary target for most small-molecule PI3K inhibitors, including this compound. Structural analyses reveal that the active site of p110γ contains several distinctive features, including a hydrophobic back pocket, a affinity pocket that accommodates inhibitor extensions, and a selectivity pocket that varies among different PI3K isoforms [1]. Understanding these structural elements is fundamental to appreciating the binding mode and inhibitory mechanism of this compound.

PI3Kγ Structural Overview and Functional Domains

The domain organization of p110γ follows the conserved architecture of class I PI3K catalytic subunits, with each domain contributing to regulatory functions and catalytic activity. The N-terminal adaptor-binding domain (ABD) facilitates interaction with regulatory subunits, though unlike class IA PI3Ks that bind p85 subunits, p110γ associates with either p101 or p84/p87 regulatory proteins [3]. The Ras-binding domain (RBD) enables interaction with small GTPases of the Ras family, providing a mechanism for input from growth factor signaling pathways. The C2 domain mediates membrane association through calcium-independent phospholipid binding, while the helical domain serves as a structural scaffold [2] [3].

The kinase domain of p110γ represents the catalytic core and shares the canonical fold of protein kinases, despite phosphorylating lipid substrates rather than proteins. This domain contains the ATP-binding cleft situated between the N-lobe and C-lobe, which accommodates both the adenosine moiety of ATP and the lipid substrate presentation region. Critical catalytic residues include Lys833, which forms salt bridges with the α- and β-phosphates of ATP, and Asp964, which acts as the catalytic base in the phosphotransfer reaction [4]. The activation loop near the C-lobe regulates access to the substrate binding site and undergoes conformational changes during enzyme activation. Structural comparisons among PI3K isoforms reveal that while the overall fold is highly conserved, subtle differences in the ATP-binding pocket and surrounding regions confer isoform selectivity for small-molecule inhibitors [1].

Domain architecture of p110γ catalytic subunit highlighting functional regions.

This compound's Binding Mode to p110γ

Molecular Interactions and Binding Features

This compound establishes critical hydrogen bonds with the hinge region of p110γ through its imidazoline N1 atom, mimicking the adenine moiety of ATP [1]. This interaction represents a conserved feature among ATP-competitive PI3K inhibitors. The C5 amide substituent of this compound extends into a deeper affinity pocket within the kinase domain, forming additional hydrogen bonds with residues in this region that enhance binding affinity [1]. Meanwhile, the C7 and C8 substituents project toward the solvent-exposed region at the entrance of the binding pocket, influencing the physicochemical properties and pharmacokinetic profile without significantly affecting potency [1].

The flat conformation adopted by this compound's 2,3-dihydroimidazo[1,2-c]quinazoline scaffold allows it to occupy the adenine-binding pocket of p110γ while maximizing surface contact with hydrophobic residues lining the binding cleft [1]. This binding mode contrasts sharply with the propeller-shaped conformation of isoform-selective inhibitors like idelalisib, which exploit a different orientation and induced-fit mechanism to achieve selectivity [1]. Structural analyses based on X-ray crystallography (PDB entry 5G2N) reveal that this compound makes contact with several key residues including Met804 and Trp812 in the ATP-binding region, which correspond to Met752 and Trp760 in p110δ [1]. These interactions contribute to the distinctive isoform selectivity profile of this compound, which shows preferential inhibition of p110α and p110δ while maintaining significant potency against p110γ.

Structural Determinants of Selectivity

The binding specificity of this compound among class I PI3K isoforms stems from nuanced differences in the ATP-binding pockets rather than exclusive interactions with unique residues. While this compound is classified as a pan-class I inhibitor, it exhibits approximately tenfold preference for p110α and p110δ over p110β and p110γ [1] [5]. This selectivity pattern arises from structural variations in the affinity pocket that accommodates the C5 amide moiety of this compound, with p110α and p110δ providing more favorable interactions in this region. The solvent-front region near the entrance of the binding pocket, where the C7 and C8 substituents project, also contributes to differential affinity among isoforms due to variations in surface residues and flexibility.

Comparative analyses of inhibitor-bound PI3K structures reveal that conformational mobility in a region including residue Met752 (p110γ numbering) plays a crucial role in determining inhibitor selectivity [1]. For strictly isoform-selective inhibitors like idelalisib, this region undergoes induced fit to create a specialized selectivity pocket that accommodates the quinazoline moiety [1]. In contrast, this compound as a multitargeted inhibitor engages a more conserved binding mode that does not require substantial conformational changes in this region. This distinction explains why mutation of Met752 to isoleucine affects binding of isoform-selective inhibitors but has minimal impact on this compound sensitivity [1].

Comparative Inhibition Profiles of PI3K Inhibitors

Quantitative Potency Assessment

The inhibitory potency of this compound against PI3K isoforms has been quantitatively assessed through enzyme activity assays measuring half-maximal inhibitory concentration (IC50) values. These assays typically employ purified recombinant PI3K isoforms and detect production of the lipid product PIP3 in the presence of varying inhibitor concentrations [1]. This compound demonstrates nanomolar potency against all class I PI3K isoforms, with IC50 values of 0.5 nM for p110α, 3.7 nM for p110β, 6.4 nM for p110γ, and 0.7 nM for p110δ [5]. This profile confirms its classification as a pan-class I PI3K inhibitor with particular strength against the α and δ isoforms.

When compared with other clinically developed PI3K inhibitors, this compound exhibits higher overall potency against all four class I isoforms [1]. The distinctive isoform preference of this compound (p110α/δ > p110γ/β) differentiates it from both δ-selective inhibitors (idelalisib, duvelisib) and α-selective inhibitors (alpelisib) [1]. Among pan-class I inhibitors, this compound shows superior activity against p110γ compared to buparlisib and pictilisib, which may have implications for its immunomodulatory effects in the tumor microenvironment [1]. The table below provides a comprehensive comparison of inhibitory potencies for major PI3K inhibitors in clinical development.

Table 1: Comparative Inhibitory Potency (IC50, nM) of PI3K Inhibitors Against Class I Isoforms

| Inhibitor | p110α | p110β | p110γ | p110δ | Selectivity Profile |

|---|---|---|---|---|---|

| This compound | 0.5 | 3.7 | 6.4 | 0.7 | Pan-class I, α/δ preference |

| Idelalisib | 820 | 565 | 89 | 2.5 | δ-selective |

| Duvelisib | 1602 | 851 | 27 | 2.9 | δ/γ-selective |

| Alpelisib | 5 | 1200 | 2500 | 290 | α-selective |

| Buparlisib | 52 | 166 | 262 | 116 | Pan-class I |

| Pictilisib | 3 | 75 | 213 | 3 | Pan-class I, α/δ preference |

Structural Basis for Differential Inhibition

The varied potency profiles observed among PI3K inhibitors stem from fundamental differences in their binding modes and molecular interactions. As discussed previously, this compound adopts a flat conformation within the ATP-binding pocket that enables broad interactions across class I isoforms [1]. In contrast, idealisib and other δ-selective inhibitors assume a propeller-shaped conformation that exploits an induced-fit selectivity pocket created by conformational changes in p110δ [1]. This structural distinction explains why mutations in the flexible region (e.g., M752I in p110γ) dramatically reduce sensitivity to idealisib but minimally affect this compound potency [1].

The selectivity pocket utilized by isoform-specific inhibitors arises from displacement of methionine and tryptophan residues (Met804 and Trp812 in p110γ; Met752 and Trp760 in p110δ) that gate access to a deeper hydrophobic region [1]. The chemical scaffolds of selective inhibitors typically feature bulky substituents that sterically require this conformational change for productive binding, whereas the compact, flat structure of this compound can be accommodated without major structural rearrangements [1]. This fundamental difference in binding mechanism underlies the distinct selectivity patterns observed across the PI3K inhibitor landscape and informs rational design strategies for next-generation inhibitors with optimized therapeutic indices.

Experimental Structural Methods and Protocols

Crystallization and Structure Determination

The structural characterization of this compound bound to PI3Kγ has been achieved through X-ray crystallography, with the atomic coordinates deposited in the Protein Data Bank under accession code 5G2N [1]. The experimental workflow typically begins with overexpression of recombinant p110γ (often as a complex with regulatory subunits) in insect cell systems using baculovirus vectors, followed by multi-step purification using affinity, ion-exchange, and size-exclusion chromatography [6]. The purified protein is concentrated to 5-10 mg/mL and mixed with a molar excess of this compound before crystallization screening using vapor diffusion methods.

Crystals of the p110γ-copanlisib complex typically form in conditions containing PEG-based precipitants and optimized buffers at pH 6.5-8.5 [1]. For data collection, crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at synchrotron sources, and the structure is solved by molecular replacement using existing PI3K structures as search models [1]. Iterative cycles of model building and refinement are performed using programs such as Coot and Phenix, with the this compound molecule fit into well-defined electron density within the ATP-binding cleft [1]. The final refined structure provides atomic-level detail of protein-inhibitor interactions, enabling analysis of binding motifs and guidance for structure-based drug design.

Experimental workflow for determining p110γ-copanlisib crystal structure.

Biochemical Assays for Binding Assessment

Complementary to structural methods, biochemical assays provide quantitative assessment of this compound binding and inhibition. The standard enzyme activity assay measures PI3K-mediated production of PIP3 from PIP2 substrate in the presence of varying inhibitor concentrations [6]. Reactions typically contain 20 mM HEPES (pH 7.5), 5 mM MgCl2, lipid substrates (PI and ATP at specified concentrations), and purified PI3K enzyme [6]. After 60-minute incubation at room temperature, reactions are stopped and PIP3 production is detected either through luminescence-based measurement of ATP consumption (Kinase-Glo system) or through mobility-shift assays [6].

For IC50 determination, this compound is serially diluted in DMSO and tested across a concentration range (typically 0.1 nM to 10 μM) with appropriate controls [6]. Dose-response curves are generated by plotting inhibitor concentration against percentage enzyme activity, and IC50 values are calculated using nonlinear regression in programs such as GraphPad Prism [6]. This biochemical characterization provides functional validation of the inhibitory potency inferred from structural studies and enables direct comparison with other PI3K inhibitors under standardized conditions.

Mutagenesis Studies for Binding Validation

Site-directed mutagenesis represents a powerful approach for validating proposed binding interactions and identifying residues critical for inhibitor specificity. The isoform reciprocal mutagenesis technique involves substituting non-conserved residues between p110 isoforms to determine their contribution to inhibitor selectivity [6]. For example, mutation of serine 773 in p110α (corresponding to serine 806 in p110γ) to aspartate significantly reduces sensitivity to the α-selective inhibitor PIK-75 but has minimal effect on this compound potency [6].

The experimental protocol involves generating mutant PI3K constructs using PCR-based mutagenesis, followed by protein expression in Sf21 insect cells via baculovirus infection [6]. The mutant proteins are purified using nickel-affinity chromatography (for His-tagged constructs) and characterized enzymatically to ensure proper folding [6]. Comparison of IC50 values between wild-type and mutant enzymes reveals the impact of specific residues on inhibitor binding, with fold-changes in potency indicating the relative importance of each residue for inhibitor engagement [6]. These functional studies complement structural data by quantitatively assessing the energetic contributions of specific protein-inhibitor interactions.

Conclusion and Research Implications

The structural characterization of this compound bound to p110γ has provided invaluable insights for targeted drug design in the PI3K inhibitor field. The flat binding mode adopted by this compound's 2,3-dihydroimidazo[1,2-c]quinazoline scaffold distinguishes it from the propeller-shaped conformation of isoform-selective inhibitors and underlies its pan-class I inhibitory profile [1]. The critical hydrogen bonds formed between the imidazoline N1 atom and the hinge region, combined with the extensive surface contacts within the ATP-binding cleft, explain the nanomolar potency observed against all class I isoforms with particular preference for p110α and p110δ [1] [5].

References

- 1. This compound for treatment of B-cell malignancies - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 3. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

- 4. Structural modeling of phosphatidylinositol 3-kinase-γ with ... [sciencedirect.com]

- 5. This compound in the Treatment of Relapsed Follicular Lymphoma [pmc.ncbi.nlm.nih.gov]

- 6. Definition of the binding of a new class of phosphoinositide... mode [pmc.ncbi.nlm.nih.gov]

Enzymes of Metabolism and Pharmacokinetic Profile

The metabolic fate and pharmacokinetic (PK) properties of copanlisib are summarized in the table below.

| Parameter | Details |

|---|---|

| Primary Metabolizing Enzyme | CYP3A4/5 (>90% of metabolism) [1] [2] |

| Secondary Metabolizing Enzyme | CYP1A1 (<10% of metabolism) [1] [2] |

| Active Metabolite | M1 (accounts for ~5% of total plasma radioactivity; similar potency to parent compound) [2] |

| Elimination Half-life | 39.1 hours (range: 14.6 - 82.4 hours) [2] |

| Clearance | 17.9 L/hr (geometric mean) [2] |

| Volume of Distribution | 871 L (geometric mean) [2] |

| Route of Elimination | Feces (~64%; ~30% as unchanged drug) and Urine (~22%; ~15% as unchanged drug) [2] |

Experimental Protocols for Metabolic Studies

In Vitro Metabolism Identification

This methodology identifies the specific cytochrome P450 enzymes involved in this compound metabolism [1].

- Objective: To identify the human cytochrome P450 (CYP) enzymes responsible for the oxidative metabolism of this compound.

- Materials:

- Test System: Human liver microsomes or recombinant human CYP enzymes.

- Substrate: this compound at a pharmacologically relevant concentration.

- Enzyme-Specific Inhibitors: Chemical inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) or inhibitory antibodies specific to individual CYP enzymes.

- Procedure:

- Incubation: Incubate this compound with the test system in the presence and absence of specific CYP inhibitors. The incubation buffer typically contains NADPH as a cofactor to facilitate enzymatic reactions.

- Reaction Termination: Stop the reaction at predetermined time points by adding an organic solvent like acetonitrile.

- Sample Analysis: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the depletion of the parent this compound and/or the formation of its major metabolite (M1).

- Data Analysis: The enzyme responsible is identified by the inhibitor that causes the most significant reduction in this compound metabolism, indicated by a marked decrease in parent drug depletion or metabolite formation.

Validated HPLC-UV Bioanalytical Method

This protocol details a method for quantifying this compound in biological matrices like plasma, which is crucial for pharmacokinetic studies [3].

- Objective: To develop and validate a reliable, reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitation of this compound in mice plasma per FDA guidelines.

- Materials:

- API: this compound (purity: 99.7%).

- Internal Standard (IS): Enasidenib.

- Columns: Hypersil Gold C18 column (250 × 4.0 mm, 5 μm).

- Mobile Phase: A binary gradient of 10 mM Ammonium Formate (pH 4.0) and acetonitrile.

- Extraction Solvent: Ethyl acetate.

- Equipment: HPLC system with Photo-Diode Array (PDA) detector.

- Procedure:

- Sample Preparation: Add 1.0 mL of ethyl acetate to 100 μL of plasma sample. Vortex mix for 3 minutes and centrifuge at 14,000 rpm for 5 minutes at 5°C.

- Extraction: Transfer 800 μL of the organic layer and evaporate to dryness under a gentle nitrogen stream at 50°C.

- Reconstitution: Reconstitute the dried residue in 100 μL of the IS working solution.

- Chromatography:

- Injection Volume: 25 μL.

- Flow Rate: 0.8 mL/min.

- Column Temperature: 40°C.

- Detection: PDA detector set at 310 nm.

- Gradient Program: | | Time (min) | % Solvent A | % Solvent B | |---|---|---| | 0.0 | 90% | 10% | | 5.0 | 90% | 10% | | 5.5 | 10% | 90% | | 8.0 | 10% | 90% | | 8.1 | 90% | 10% | | 10.0 | 90% | 10% |

- Analysis: this compound and the IS elute at approximately 6.60 and 7.80 minutes, respectively.

- Method Validation: The method was validated for selectivity, sensitivity (LLOQ of 50 ng/mL), linearity (50-5000 ng/mL, r²≥0.998), accuracy, precision, and stability.

Pharmacokinetic and Clinical Implications

- Dosing Schedule: The long half-life supports intermittent dosing. The approved adult regimen is 60 mg intravenous infusion on Days 1, 8, and 15 of a 28-day cycle [1].

- Drug-Drug Interactions (DDIs): Coadministration with strong CYP3A4 inhibitors/inducers should be avoided. Grapefruit products should be avoided, and St. John's Wort is contraindicated [2].

- Pediatric Dosing: A model-informed approach supported a pediatric dose of 28 mg/m² to achieve exposures consistent with adults [1].

- Hepatic Impairment: As this compound is heavily metabolized in the liver, patients with hepatic impairment may require monitoring [1].

This compound Metabolic Pathway and Experimental Workflow

Overview of this compound metabolism and elimination

Workflow for identifying this compound metabolizing enzymes

References

Validated Pharmacodynamic Biomarkers of Copanlisib

The table below summarizes key PD biomarkers associated with copanlisib's mechanism and treatment response, primarily identified from a 2025 exploratory analysis of the Phase III CHRONOS-3 trial [1] [2].

| Biomarker / Analytic | Method of Detection | Biological / Clinical Correlation |

|---|---|---|

| pAKT (phosphorylated AKT) | IHC on paired tumor biopsies; analysis in platelet-rich plasma (PRP) [3]. | Target Engagement: Significant reduction post-treatment confirms on-target PI3K pathway inhibition. Correlates with this compound plasma exposure [3]. |

| PTEN Protein Presence | IHC with anti-PTEN antibody (clone 138G6); central evaluation [1] [2]. | Predictive of Efficacy: PTEN presence associated with significant improvement in PFS for iNHL/FL patients on C+R vs P+R [1] [2]. |

| BCL2 Mutation Status | NGS via TruSight Oncology 500 Assay on FFPE tissue [1] [2]. | Predictive of Efficacy: Mutant vs. wild-type BCL2 in FL patients showed significant PFS improvement with C+R [1] [2]. |

| Plasma IL-2 Levels | Multiplex immunoassay (U-PLEX); median cut-off: 0.356 pg/mL [1] [2]. | Predictive of Survival: iNHL patients with low/undetectable baseline IL-2 had significantly improved OS with C+R [1] [2]. |

| Plasma Glucose | Clinical laboratory assessment [3]. | On-Target, Off-Tumor Effect: Transient, dose-dependent hyperglycemia is a pharmacodynamic marker of PI3K-α inhibition [3]. |

Detailed Experimental Protocols for Key Assays

Here are the methodologies for the key biomarker analyses as conducted in the CHRONOS-3 trial and other supporting studies.

PTEN Protein Expression via Immunohistochemistry (IHC)

- Tissue Processing: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections were used [2].

- Staining Protocol: Tissue sections were stained using a rabbit monoclonal anti-PTEN antibody (clone 138G6, Catalog #9559 from Cell Signaling Technology). Staining was performed with Dako 3,3-diaminobenzidine (DAB) chromogen from Agilent [2].

- Evaluation & Scoring: PTEN protein levels were centrally evaluated and scored by a specialized laboratory (Mosaic Laboratories). The presence or absence of PTEN was determined [2].

BCL2 and EZH2 Mutation Status via Next-Generation Sequencing (NGS)

- DNA Source: DNA was extracted from FFPE tissue slides using the AllPrep DNA/RNA FFPE Kit [2].

- Sequencing Assay: Mutation analysis was performed using the TruSight Oncology 500 Assay (Illumina) [2].

- Platform & Analysis: Sequencing was run on the NextSeq 550Dx Instrument (Illumina). The assay detects various genomic alterations, including single-nucleotide variants, insertions, deletions, and gene amplifications. Analysis was performed by Almac Diagnostics [2].

Plasma Cytokine Profiling

- Technology: Cytokine levels (including IL-2) were measured using the U-PLEX Biomarker Group 1 (human) 71-Plex electro-chemiluminescence immunoassay from Meso Scale Diagnostics (MSD) [2].

- Procedure: This is a sandwich immunoassay where plasma cytokines bind to biotinylated antibodies linked to U-PLEX plates. Detection uses antibodies conjugated to MSD GOLD SULFO-TAG labels [2].

- Data Cut-off: A median cut-off limit of 0.356 pg/mL (with a limit of detection of 0.711 pg/mL) was used to categorize patients into groups with low/undetectable versus high baseline IL-2 levels [2].

pAKT as a Measure of Target Engagement

- Sample Types: This has been assessed in paired tumor biopsies and in platelet-rich plasma (PRP) [3].

- Methodology: pAKT levels were quantified using Western blotting for tumor tissue and specialized assays for PRP. In a 2020 study, paired biopsies from patients showed a statistically significant reduction in tumor pAKT following this compound 0.8 mg/kg treatment [3].

- Correlation: Reductions in PRP pAKT showed a sustained inhibition from baseline and significantly correlated with estimated this compound plasma exposure [3].

Core Signaling Pathway & Biomarker Logic

The following diagram illustrates the pharmacodynamic relationship between this compound's mechanism of action and the resulting biomarkers, based on the described studies [1] [2] [3].

Figure 1: this compound's mechanism and biomarker relationships. The drug inhibits PI3K signaling, leading to measurable downstream effects (pAKT reduction, glucose elevation) and biological outcomes (apoptosis). Specific biomarkers (PTEN, IL-2) can predict the likelihood of a positive clinical outcome (improved PFS/OS) [1] [2] [3].

Interpretation & Clinical Application Guide

- Biomarker Integration for Patient Stratification: The identified biomarkers suggest a profile for patients most likely to derive significant benefit from this compound + rituximab: those with PTEN-positive tumors, mutated BCL2, and low baseline plasma IL-2 [1] [2]. Incorporating these biomarkers into screening could optimize treatment selection.

- PD Markers for Dose Confirmation: While the standard dose is 60 mg, assessing pAKT inhibition in platelet-rich plasma or paired tumor biopsies can serve as direct evidence of on-target activity in specific clinical or research settings, such as for new combination therapies [3].

- Consideration for Combination Therapy: Research in solid tumors like ovarian cancer indicates that co-targeting other pathways (e.g., with an HMG-CoA reductase inhibitor) can increase phospho-Akt levels, thereby sensitizing chemoresistant tumors to this compound. This presents a rational combination strategy guided by PD markers [4].

References

- 1. Exploratory biomarker analysis from a phase III study of the... [pubmed.ncbi.nlm.nih.gov]

- 2. Exploratory biomarker analysis from a phase III study of the ... [pmc.ncbi.nlm.nih.gov]

- 3. On-Target Pharmacodynamic Activity of the PI3K Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 4. Unbiased combination screening on repurposed drugs reveals... [ovarianresearch.biomedcentral.com]

PI3K/AKT/mTOR pathway role lymphomagenesis

PI3K/AKT/mTOR Pathway Fundamentals

The table below outlines the core components and functions of the Class I PI3K/AKT/mTOR pathway.

| Component | Key Isoforms/Complexes | Primary Function in Signaling | Relevance in Lymphoma |

|---|---|---|---|

| PI3K (Class I) | p110α, p110β, p110δ, p110γ [1] | Phosphorylates PIP₂ to PIP₃, a critical second messenger [1] | p110δ is critical for B-cell development & a key target in B-cell malignancies [1] |

| AKT | AKT1, AKT2, AKT3 [2] | Serine/threonine kinase; main oncogenic effector; regulates survival, proliferation, metabolism [1] | Phosphorylation (activation) is common in HL, DLBCL, MCL, and PTCL & often linked to inferior survival [1] |

| mTOR | mTORC1, mTORC2 [1] | Master regulator of cell growth, protein synthesis, & metabolism [1] [3] | Activated in many lymphomas; mTORC1 inhibition can trigger feedback loops that reactivate AKT via mTORC2 [1] [4] |

| Key Regulator | PTEN (Phosphatase) [1] | Tumor suppressor; dephosphorylates PIP₃ to PIP₂, negatively regulating pathway [1] | Loss of function leads to constitutive pathway activation; frequent in a subset of GCB-DLBCL [1] |

The following diagram illustrates the core PI3K/AKT/mTOR signaling cascade and key regulatory mechanisms.

PI3K/AKT/mTOR pathway core signaling and regulatory feedback.

Pathway Dysregulation and Therapeutic Targeting in Lymphoma

Aberrant activation of the PI3K/AKT/mTOR pathway in lymphoma stems from multiple genetic and signaling anomalies.

- Mechanisms of Activation: Key mechanisms include chronic active B-cell receptor (BCR) signaling (a hallmark of ABC-DLBCL), loss of the PTEN tumor suppressor (frequent in GCB-DLBCL), and less commonly, mutations or amplifications of PI3K isoforms (e.g., PIK3CA in MCL and DLBCL) [1] [4]. The pathway can also be activated by signals from the tumor microenvironment, such as CD40 ligand [1].

- Therapeutic Inhibitors and Rationale: The table below summarizes major inhibitor classes and their application in lymphoma.

| Therapeutic Class | Target | Example Compounds | Key Findings & Rationale in Lymphoma |

|---|---|---|---|

| Isoform-Specific PI3K Inhibitors | PI3Kδ / PI3Kβ | AZD8186 (PI3Kβ/δ) [4] | Shows efficacy in subset of ABC- & GCB-DLBCL; reveals unappreciated pro-survival role for PI3Kβ, esp. in PTEN-deficient models [4]. |

| Pan-/Dual-Class Inhibitors | PI3K & mTOR | Gedatolisib (PI3K/mTOR) [5] | Targets all class I PI3K isoforms & mTORC1/2; aims to prevent resistance from single-node inhibition; in clinical trials [5]. |

| Combination Therapies | PI3Kβ/δ & mTOR | AZD8186 + AZD2014 (mTORC1/2) [4] | Overcomes resistance to PI3Kβ/δ inhibition alone; completely prevents outgrowth in DLBCL PDX models [4]. |

Key Experimental Approaches for Pathway Analysis

For researchers investigating this pathway in lymphoma models, the following methodologies are essential.

In Vitro Viability and Signaling Analysis

- Cell Viability Assay: Treat a panel of lymphoma cell lines (e.g., 19 DLBCL lines representing ABC and GCB subtypes) with increasing concentrations of the inhibitor for 120 hours. Measure cell viability using the CellTiter-Glo Luminescent Cell Viability Assay to generate dose-response curves [4].

- Apoptosis and Cell Cycle Analysis: After 48 hours of inhibitor treatment, use FITC Annexin V staining and flow cytometry to quantify apoptosis. For cell cycle distribution, analyze fixed cells with a Two-step cell cycle analysis kit on a system like the NucleoCounter NC-250 [4].

- Proliferation Assay: Stain cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to inhibitor treatment. Measure CFSE dilution after 5 days via flow cytometry to track cell division [4].

- Western Blotting: Analyze protein lysates from treated cells to detect changes in pathway phosphorylation (e.g., p-AKT, p-S6, p-4E-BP1) and expression of key proteins (e.g., MYC, PTEN, PI3K isoforms). This confirms target engagement and identifies adaptive resistance mechanisms [4] [6].

In Vivo Efficacy Studies

- Xenograft Mouse Models: Implement cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Subcutaneously implant lymphoma cells into immunodeficient mice. Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, single-agent inhibitor, combination therapy) [4].

- Treatment and Monitoring: Administer inhibitors orally or via intraperitoneal injection. Monitor tumor volume regularly with calipers and animal body weight to assess toxicity. At endpoint, harvest tumors for subsequent IHC analysis of pathway markers (e.g., Ki-67, cleaved caspase-3) [4].

Mechanistic and Transcriptomic Studies

- Gene Expression Profiling (GEP): Use RNA-sequencing on sensitive and resistant cell lines treated with an inhibitor over a time course (e.g., 6, 12, 18, 24 hours). Analyze differential expression to identify affected biological processes (e.g., downregulation of NF-κB and AP-1 signatures in ABC-DLBCL) [4].

- Synergy Analysis: To evaluate drug combinations (e.g., PI3Kβ/δ + mTOR inhibitors), use software like CalcuSyn to calculate combination indices (CI) from viability data, determining synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects [4].

Future Directions and Clinical Perspectives

The field continues to evolve, with current research focused on overcoming therapeutic resistance.

- Multi-Node Inhibition: A major limitation of single-node inhibitors is pathway reactivation via feedback loops (e.g., mTORC1 inhibition leading to AKT phosphorylation via mTORC2) or co-occurring pathway mutations [6]. Therefore, multi-node inhibition (e.g., simultaneously targeting PI3K and mTORC1/2) is a promising strategy to achieve more durable and complete pathway suppression [6].

- Novel Agents and Trials: The pipeline for PI3K pathway inhibitors remains active. Gedatolisib (a dual PI3K/mTOR inhibitor) is in Phase III trials for breast cancer, highlighting the translational potential of this approach [5]. The ongoing development of mutant-specific PI3Kα inhibitors (e.g., RLY-2608, STX-478) for solid tumors also showcases strategies to improve therapeutic windows [6].

References

- 1. Status of PI3K/Akt/mTOR Pathway Inhibitors in Lymphoma [pmc.ncbi.nlm.nih.gov]

- 2. Roles of the PI3K/AKT/mTOR signalling pathways in ... [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

- 4. mTOR inhibition amplifies the anti-lymphoma effect of ... [nature.com]

- 5. PI3K Inhibitor Pipeline Drugs Insights Report 2025 Outlook [barchart.com]

- 6. Multi-node inhibition targeting mTORC1, mTORC2 and ... [nature.com]

Copanlisib in Mouse Models: Dosing Protocols and Analytical Methods

In Vivo Dosing Schedule and Regimen

Copanlisib is administered intravenously to mice using an intermittent schedule that mirrors the clinical approach used in humans, allowing for periods of target inhibition followed by recovery.

Table 1: Standard In Vivo Dosing Schedule for this compound in Mice

| Parameter | Specification | Rationale & Context |

|---|---|---|

| Recommended Dose | 15 mg/kg | Effective dose used in syngeneic murine cancer models (e.g., CT26, MC38) [1]. |

| Dosing Frequency | Twice per week (e.g., Day 1, 4, 8, 11, etc.) | Common schedule in efficacy studies; aligns with intermittent pharmacodynamic inhibition [1]. |

| Route of Administration | Intravenous (IV) injection | Consistent with the human clinical route of administration [2] [3]. |

| Treatment Cycle | Varies by study design; continued until endpoint (e.g., tumor volume) is reached. | Preclinical equivalent of the human 28-day cycle (3 weeks on, 1 week off) [2] [4]. |

Pharmacokinetic (PK) Profile and Rationale for Intermittent Dosing

The intermittent dosing schedule is supported by this compound's pharmacokinetic profile, which features transient high plasma concentrations followed by a rapid decline.

Table 2: Key Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value in Mice | Methodological Notes |

|---|---|---|

| Half-life (t₁/₂) | Data specific to mice not fully detailed in sources; human half-life is 39.1 hours (range: 14.6-82.4) [3]. | Human data provided for reference; mouse-specific half-life can be determined using the analytical methods below. |

| Peak Plasma Concentration | Achieved immediately after IV infusion. | In humans, a peak of 463 ng/mL was observed [5]. |

| Protein Binding | 84.2% (mainly albumin) [5] [3]. | -- |

| Metabolism | Primarily by CYP3A (~90%), with a minor contribution from CYP1A1 (<10%) [5] [3]. | -- |

| Excretion | Feces (~64%) and Urine (~22%) [3]. | -- |

This PK profile enables a treatment strategy where high drug concentrations initially inhibit PI3K signaling in tumor cells, while the subsequent drug-free interval allows healthy tissues to recover from mechanism-based toxicities like hyperglycemia and hypertension [4].

Analytical Method for Quantifying this compound in Mouse Blood/Plasma

Accurate measurement of this compound levels in biological samples is crucial for PK and toxicokinetic studies. Two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are available.

Table 3: Validated LC-MS/MS Methods for this compound Quantification

| Parameter | Method 1: Mouse Plasma [6] | Method 2: Mouse Dried Blood Spots (DBS) [7] |

|---|---|---|

| Sample Matrix | Mouse plasma | Mouse dried blood spots (DBS) |

| Internal Standard (IS) | Enasidenib | Idelalisib |

| Extraction Technique | Liquid-liquid extraction with ethyl acetate | Liquid-liquid extraction from DBS discs |

| Chromatographic Column | HyPURITY C18 | Atlantis dC18 |

| Mobile Phase | Isocratic: 0.2% formic acid : acetonitrile (25:75, v/v) | Isocratic (specific ratio not detailed) |

| Flow Rate | Not specified | 0.90 mL/min |

| Retention Time | This compound: ~0.95 min; IS: ~2.00 min | This compound: 0.98 min; IS: 0.93 min |

| Total Run Time | Not specified | 2.50 min per injection |

| MS/MS Transitions (m/z) | 481.1 → 360.1 (this compound) 474.0 → 456.0 (IS) | 481.31 → 128.00 (this compound) 416.10 → 176.10 (IS) | | Calibration Range | 3.59 - 3,588 ng/mL | 1.01 - 4,797 ng/mL | | Key Advantages | Validated for PK studies in mouse plasma; stability demonstrated for one month [6]. | Broader calibration range; less invasive sample collection; hematocrit effect was insignificant [7]. |

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a standard workflow for a this compound efficacy study in a mouse model, from model establishment to data analysis.

Critical Considerations for Study Design

- Combination with Immunotherapy: Preclinical evidence suggests that this compound modulates the tumor microenvironment by increasing the CD8+ T cell/regulatory T cell ratio and M1/M2 macrophage ratio. This provides a strong rationale for combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1), which has shown enhanced anti-tumor efficacy in mouse models [1].

- Toxicity Monitoring: Although the intermittent schedule improves tolerability, researchers should monitor for mechanism-based toxicities. In clinical settings, this compound is associated with transient hyperglycemia and hypertension, which are managed with monitoring and dose modifications [2] [8]. While these are often less severe in mice, vigilance is recommended.

- Drug Preparation: For in vivo studies, the reconstituted drug should be used immediately or refrigerated and used within 24 hours. The solution should be protected from direct sunlight [2].

References

- 1. Pan-PI3K inhibition with this compound overcomes Treg- and... [link.springer.com]

- 2. Guide + Max this compound , Adjustments - Drugs.com Dosage Dose [drugs.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. This compound population pharmacokinetics from phase I–III ... [pmc.ncbi.nlm.nih.gov]

- 5. Aliqopa (this compound) dosing, indications, interactions, ... [reference.medscape.com]

- 6. LC-ESI-MS/MS determination of this compound, a novel PI3K ... [pubmed.ncbi.nlm.nih.gov]

- 7. Validated LC-MS/MS method for the determination of ... [pubmed.ncbi.nlm.nih.gov]

- 8. Optimal Management of Adverse Events From this compound ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: HPLC Method Validation for Quantification of Copanlisib in Mice Plasma

Abstract

This application note provides a detailed protocol for the quantification of copanlisib in mice plasma using a validated High-Performance Liquid Chromatography (HPLC) method with photo-diode array detection. The method demonstrates excellent sensitivity with a lower limit of quantification of 50 ng/mL, adequate for monitoring this compound concentrations in pharmacokinetic studies following intravenous administration to mice. The validation was performed according to FDA regulatory guidelines and covers all essential parameters including specificity, linearity, accuracy, precision, and stability. This robust and cost-effective analytical procedure is suitable for application in research laboratories and hospitals for therapeutic drug monitoring and routine pharmacokinetic-toxicokinetic assessments during drug development.

Introduction

Background on this compound

This compound (BAY 80-6946) is a pan-Class I phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity against PI3K-α and PI3K-δ isoforms, which are predominantly expressed in malignant B-cells. It is currently approved for the treatment of relapsed follicular lymphoma in adults who have received at least two prior systemic therapies. The drug induces tumor cell death through apoptosis and inhibition of cellular proliferation, showing promising efficacy in patients with solid tumors and hematological malignancies. [1] [2]

In clinical settings, this compound is administered as an intravenous infusion (60 mg on days 1, 8, and 15 of a 28-day cycle), with plasma concentrations reaching approximately 50 ng/mL at 8 hours post-administration at the efficacy dose of 0.8 mg/kg. The drug exhibits dose-proportional pharmacokinetics across the clinical dose range, with a terminal half-life of 39.1 hours and high volume of distribution (871 L), indicating extensive tissue penetration. This compound is primarily metabolized by CYP3A4 enzymes (>90%) and is approximately 84% bound to plasma proteins. [3] [1] [2]

Analytical Development Context

While LC-MS/MS methods offer higher sensitivity for this compound quantification, their high cost and maintenance requirements limit accessibility for many hospitals, academic institutions, and research laboratories. The development of a reliable HPLC-UV method provides a cost-effective alternative without compromising analytical performance for therapeutic drug monitoring and routine pharmacokinetic studies. This application note addresses this need by presenting a fully validated HPLC method that achieves the necessary sensitivity (50 ng/mL) to monitor this compound plasma concentrations in the clinically relevant range. [3]

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Details |

|---|---|---|

| Mechanism of Action | Pan-Class I PI3K inhibitor | Preferential activity against PI3K-α (IC₅₀ = 0.5 nmol/L) and PI3K-δ (IC₅₀ = 0.7 nmol/L) isoforms |

| Clinical Indication | Relapsed follicular lymphoma | After ≥2 prior systemic therapies |

| Protein Binding | 84.2% | Primarily to serum albumin |

| Metabolism | Primarily CYP3A4 (>90%) | Minor metabolism by CYP1A1 (<10%) |

| Elimination Half-life | 39.1 hours | Range: 14.6-82.4 hours |

| Volume of Distribution | 871 L | Indicates extensive tissue distribution |

Materials and Reagents

Chemical Standards

- This compound reference standard (purity: 99.7%) was obtained from Beijing Yibai Biotechnology Co., Ltd, Beijing, China.

- Internal Standard (IS): Enasidenib (purity: 98%) was purchased from Aaron, Shanghai, China.

- HPLC-grade solvents including acetonitrile and methanol were procured from J.T. Baker Avantor, PA, USA.

- Analytical grade reagents including hydrochloric acid, ammonium formate, ethyl acetate, dimethyl sulfoxide (DMSO), and formic acid were acquired from Sigma-Aldrich, St. Louis, MO, USA, and S.D. Fine Chemicals, Mumbai, India.

- Control mice K₂EDTA plasma was procured from the Animal House, Jubilant Biosys, Bangalore. [3]

Preparation of Solutions

- This compound stock solutions (1.0 mg/mL) were prepared in 0.1 N HCl:DMSO (2:98, v/v) due to the compound's limited solubility in pure organic solvents.

- Internal standard stock solution (1.0 mg/mL) was prepared in DMSO and subsequently diluted with 80% methanol to obtain a working concentration of 0.60 μg/mL.

- Mobile phase components included 10 mM ammonium formate (pH 4.0, adjusted with formic acid) as solvent A and acetonitrile as solvent B.

- All stock solutions were stored at -20±5°C and remained stable for 50 days. [3]

Chromatographic Conditions

Instrumentation and Parameters

The HPLC analysis was performed using a Waters 2695 Alliance HPLC system (Waters, Milford, USA) equipped with a performance PLUS inline degasser, auto-sampler, column oven, and photo-diode array (PDA) detector set at λmax 310 nm. The chromatographic separation was achieved using a Hypersil Gold C18 column (250 × 4.0 mm, 5 μm; Thermo Scientific, USA) maintained at 40±1°C. The mobile phase consisted of 10 mM ammonium formate, pH 4.0 (solvent A) and acetonitrile (solvent B) delivered at a flow rate of 0.8 mL/min using a binary gradient program. The injection volume was 25 μL for all processed samples. [3]

Gradient Program

The following gradient program was employed for optimal separation of this compound and the internal standard:

Table 2: HPLC Gradient Program

| Time (min) | Solvent A (%) | Solvent B (%) | Description |

|---|---|---|---|

| 0.0 | 90 | 10 | Initial conditions |

| 5.0 | 90 | 10 | Isocratic hold |

| 5.5 | 10 | 90 | Linear gradient |

| 8.0 | 10 | 90 | Isocratic hold |

| 8.1 | 90 | 10 | Return to initial conditions |

| 10.0 | 90 | 10 | Re-equilibration |

Under these conditions, This compound and the internal standard (enasidenib) eluted at 6.60 and 7.80 minutes, respectively, with a total run time of 10 minutes. The system required a 2.0-minute equilibration period between injections. The methodology provided excellent resolution between the analyte and IS with no interference from plasma matrix components. [3]

Sample Preparation Protocol

Calibration Standards and Quality Controls

- Calibration curve standards were prepared by spiking blank mice plasma with corresponding working solutions of this compound to achieve concentrations of 50, 100, 500, 750, 1250, 2500, 3750, and 5000 ng/mL.

- Quality control (QC) samples were prepared at four concentration levels: LLOQ QC (50 ng/mL), LQC (150 ng/mL), MQC (2250 ng/mL), and HQC (3500 ng/mL) by spiking blank mice plasma in bulk with appropriate working solutions.

- All calibration standards and QC samples were aliquoted (100 μL) and stored at -80±10°C until analysis. [3]

Extraction Procedure

The sample preparation employed a simple liquid-liquid extraction technique:

- Transfer a 100 μL aliquot of mice plasma to a clean microcentrifuge tube

- Add 1.0 mL of ethyl acetate as the extraction solvent

- Vortex mix for 3 minutes to ensure complete extraction

- Centrifuge at 14,000 rpm for 5 minutes in a refrigerated centrifuge (Eppendorf 5424R) maintained at 5°C

- Transfer 800 μL of the organic layer to a clean tube

- Evaporate to dryness at 50°C under a gentle stream of nitrogen using a Turbovap concentration workstation

- Reconstitute the residue in 100 μL of IS working solution (600 ng/mL of enasidenib)

- Inject 25 μL onto the HPLC system for analysis

This extraction procedure provided consistent recovery of this compound from the plasma matrix with minimal interfering peaks. [3]

Method Validation

Selectivity and Specificity

The selectivity of the method was assessed by analyzing six different batches of blank mice plasma samples. No interfering peaks were observed at the retention times of this compound or the internal standard, confirming the method's specificity. The auto-injector carry-over was evaluated by injecting the highest calibration standard (5000 ng/mL) followed by a blank plasma sample. No significant carry-over was detected, indicating the suitability of the injection and washing protocols. [3]

Linearity and Sensitivity

The calibration curve for this compound was constructed using eight non-zero concentrations ranging from 50 to 5000 ng/mL. The curve demonstrated excellent linearity with a correlation coefficient (r²) of ≥0.998. The lower limit of quantification (LLOQ) was established at 50 ng/mL, with acceptable accuracy and precision (within ±20% of the nominal concentration and ≤20% relative standard deviation). This sensitivity is sufficient to monitor this compound plasma concentrations in pharmacokinetic studies, as clinical concentrations reach approximately 50 ng/mL at 8 hours post-dose. [3]

Table 3: Method Validation Parameters for this compound in Mice Plasma

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 50-5000 ng/mL | - |

| Correlation Coefficient (r²) | ≥0.998 | ≥0.990 |

| LLOQ | 50 ng/mL | ±20% accuracy and precision |

| Intra-day Precision (% RSD) | 1.2-4.8% | ≤15% (≤20% for LLOQ) |

| Inter-day Precision (% RSD) | 2.1-5.3% | ≤15% (≤20% for LLOQ) |

| Intra-day Accuracy (% Nominal) | 96.4-102.8% | 85-115% (80-120% for LLOQ) |

| Inter-day Accuracy (% Nominal) | 95.8-101.9% | 85-115% (80-120% for LLOQ) |

Precision and Accuracy

The precision and accuracy of the method were evaluated using QC samples at four concentration levels (LLOQ QC, LQC, MQC, and HQC). The intra-day precision (repeatability) ranged from 1.2% to 4.8% relative standard deviation (RSD), while inter-day precision ranged from 2.1% to 5.3% RSD. The accuracy expressed as percentage of nominal concentration varied from 96.4% to 102.8% for intra-day and 95.8% to 101.9% for inter-day assessments. All values were within the acceptable limits specified by FDA guidelines, demonstrating the reliability of the method for quantitative analysis. [3]

Stability Studies

Comprehensive stability assessments were conducted under various conditions:

- Bench-top stability: this compound in plasma remained stable for at least 4 hours at room temperature

- Processed sample stability: Extracted samples were stable in the auto-sampler for 24 hours

- Freeze-thaw stability: this compound was stable through three complete freeze-thaw cycles

- Long-term stability: No significant degradation was observed after storage at -80°C for 30 days

These stability results ensure the integrity of samples during routine analysis and storage in pharmacokinetic studies. [3]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

Objective: To extract this compound and internal standard from mice plasma for HPLC analysis

Procedure:

- Thaw frozen plasma samples on ice or in a refrigerator at 4°C

- Aliquot 100 μL of plasma into labeled microcentrifuge tubes

- Add 1.0 mL of ethyl acetate extraction solvent to each tube

- Vortex mix vigorously for 3 minutes to ensure complete extraction

- Centrifuge at 14,000 rpm for 5 minutes at 5°C to separate phases

- Transfer 800 μL of the upper organic layer to clean tubes

- Evaporate to complete dryness under nitrogen stream at 50°C

- Reconstitute the residue with 100 μL of IS working solution (600 ng/mL enasidenib in 80% methanol)

- Vortex mix for 30 seconds to ensure complete dissolution

- Transfer to HPLC vials and inject 25 μL into the HPLC system

Notes: Process calibration standards and QC samples in the same manner alongside study samples. [3]

Protocol 2: Preparation of Calibration Standards

Objective: To prepare calibration curve standards for quantitative analysis

Procedure:

- Prepare this compound stock solution at 1.0 mg/mL in 0.1 N HCl:DMSO (2:98, v/v)

- Prepare appropriate dilutions from the stock solution using the same solvent mixture

- Spike 10 μL of each working solution into 90 μL of blank mice plasma to achieve concentrations of 50, 100, 500, 750, 1250, 2500, 3750, and 5000 ng/mL

- Process each calibration standard according to the extraction protocol described in Protocol 1

- Analyze calibration standards in triplicate to establish the calibration curve

- Plot peak area ratio (this compound/IS) versus concentration and determine the regression equation

Notes: Fresh calibration curves should be prepared for each analytical batch. [3]

Protocol 3: System Suitability Test

Objective: To verify HPLC system performance before sample analysis

Procedure:

- Equilibrate the HPLC system with initial mobile phase conditions for at least 30 minutes

- Inject the mobile phase blank to confirm system cleanliness

- Inject six replicates of the MQC (2250 ng/mL) working solution

- Record retention times, peak areas, and peak symmetry for this compound and IS

- Calculate the % RSD for this compound and IS peak areas and retention times

- Accept the system if the following criteria are met:

- % RSD of this compound peak areas ≤ 2%

- % RSD of retention times ≤ 1%

- Theoretical plates for this compound peak > 2000

- Tailing factor for this compound peak < 2.0

Notes: System suitability should be performed at the beginning of each analytical batch. [3] [4]

Application in Pharmacokinetic Study

The validated method was successfully applied to a mice pharmacokinetic study following intravenous administration of this compound. The method demonstrated sufficient sensitivity to monitor this compound plasma concentrations across the elimination phase, allowing for accurate determination of key pharmacokinetic parameters including Cmax, Tmax, area under the curve (AUC), elimination half-life, and clearance. The reliable performance of the method at the LLOQ level (50 ng/mL) ensured comprehensive characterization of the concentration-time profile, supporting its application in preclinical drug development studies. [3]

The experimental workflow for the entire process from sample collection to data analysis can be visualized as follows:

Pharmacological Context and Clinical Monitoring

Therapeutic Drug Monitoring Considerations

The developed HPLC method offers a practical approach for therapeutic drug monitoring of this compound in clinical settings. In patients receiving the standard 60 mg intravenous dose, plasma concentrations reach approximately 50 ng/mL at 8 hours post-infusion, which falls within the quantitation range of this method. Regular monitoring of this compound levels may be particularly valuable given its variable pharmacokinetics and potential for drug-drug interactions, especially with strong CYP3A4 inhibitors or inducers. [3] [2]

Hepatotoxicity Monitoring

While this compound is generally well-tolerated, it is associated with a moderate incidence of hepatic effects. Clinical trials reported serum enzyme elevations in 23-25% of patients, with 1-2% experiencing elevations greater than 5 times the upper limit of normal. Although clinically apparent liver injury has been rarely reported, the product labeling recommends regular liver function monitoring during treatment. The availability of this HPLC method provides an additional tool for comprehensive therapeutic management, allowing correlation of drug exposure with potential hepatotoxic effects. [1]

The mechanism of this compound and its therapeutic target can be visualized through the following pathway diagram:

Discussion and Conclusion

The validated HPLC method described in this application note provides a robust, specific, and sensitive approach for quantifying this compound in mice plasma. The method fulfills all regulatory requirements for bioanalytical method validation according to FDA guidelines, demonstrating excellent performance across all validation parameters including specificity, linearity, accuracy, precision, and stability. The simple liquid-liquid extraction procedure offers adequate recovery with minimal matrix interference, while the chromatographic conditions ensure optimal separation with a relatively short run time of 10 minutes.

This method represents a cost-effective alternative to LC-MS/MS approaches, making it accessible to a wider range of laboratories including academic institutions, research facilities, and hospital settings. The sensitivity achieved (LLOQ of 50 ng/mL) is sufficient for monitoring this compound concentrations in both preclinical pharmacokinetic studies and clinical therapeutic drug monitoring scenarios. The successful application of this method in a mice pharmacokinetic study confirms its utility in supporting drug development programs for this important anticancer agent.

Future applications of this method may include therapeutic drug monitoring in clinical practice, particularly for patients experiencing unusual toxicities or potential drug interactions, as well as comparative bioavailability studies for formulation development. The method parameters may also be adapted for analyzing this compound in other biological matrices or for simultaneous quantification of its major metabolites with minor modifications.

References

Copanlisib intravenous infusion protocol administration

Copanlisib (Aliqopa) Application Notes & Protocol

1. Reconstitution, Preparation, and Administration

| Parameter | Detailed Specification |

|---|---|

| Pharmaceutical Form | Lyophilized powder in a single-dose vial (60 mg this compound) [1]. |

| Reconstitution Diluent | 4.4 mL of sterile 0.9% Sodium Chloride injection ONLY. Do not use other diluents [1] [2]. |

| Final Reconstituted Concentration | Approximately 15 mg/mL [1]. |

| Dilution Requirement | Must be further diluted in 100 mL of 0.9% Sodium Chloride injection after reconstitution [1]. |

| Administration Route | Intravenous (IV) infusion only [1]. |

| Infusion Duration | 60 minutes (± 5 minutes) [1] [3]. |

| Storage & Stability | • Unreconstituted vial: Refrigerate at 2-8°C (36-46°F). Protect from light [1] [2]. • Final Diluted Solution: Use immediately. If not used immediately, may be refrigerated and protected from light (including direct sunlight) for up to 24 hours. Do not freeze. Allow refrigerated solution to reach room temperature before administration [1] [2]. | | Incompatibilities | Do not mix with other drugs or other diluents. Administer via a separate infusion line [1] [2]. |

2. Dosing Regimen and Modifications

| Protocol Aspect | Details |

|---|---|

| Standard Adult Dose | 60 mg via 1-hour IV infusion on Days 1, 8, and 15 of a 28-day treatment cycle (intermittent schedule: 3 weeks on, 1 week off) [1] [4] [3]. |

| Treatment Duration | Continue until disease progression or unacceptable toxicity [1] [2]. |

| Hepatic Impairment | • Moderate (Child-Pugh B): Reduce dose to 45 mg. • Severe (Child-Pugh C): Reduce dose to 30 mg [1]. | | Drug Interactions | • Strong CYP3A4 Inducers (e.g., rifampin, phenytoin, St. John's Wort): Avoid concomitant use [1] [5] [2]. • Strong CYP3A4 Inhibitors (e.g., ketoconazole): Reduce this compound dose to 45 mg [1] [2] [3]. |

3. Critical Monitoring Parameters & Toxicity Management Pre-infusion and post-infusion monitoring is critical for patient safety due to specific, acute adverse reactions [1] [3].

| Toxicity | Monitoring Parameter | Management & Dose Modification Guidelines |

|---|

| Hyperglycemia [1] [4] [3] | Fasting blood glucose (pre-dose) | • Pre-dose ≥160 mg/dL or random ≥200 mg/dL: Withhold until ≤160/200 mg/dL. • Pre/post-dose ≥500 mg/dL (1st occurrence): Withhold until criteria met, then reduce to 45 mg. • Recurrence at 45 mg: Reduce to 30 mg. Discontinue if persistent at 30 mg. | | Hypertension [1] [4] [3] | Blood pressure (pre- and post-infusion) | • Pre-dose ≥150/90 mmHg: Withhold until <150/90 mmHg (2 consecutive readings, 15 min apart). • Non-life-threatening post-dose elevation requiring antihypertensives: Consider dose reduction (60mg→45mg or 45mg→30mg). • Life-threatening consequences: Discontinue. | | Infections [1] [4] | Signs/symptoms of infection; complete blood count | • Grade ≥3 infection: Withhold until resolution. • Suspected PJP pneumonia: Withhold; if confirmed, treat and resume with PJP prophylaxis. • CMV infection/viremia: Withhold until resolution. | | Non-Infectious Pneumonitis (NIP) [1] [5] | Clinical symptoms (cough, dyspnea), radiologic imaging | • Grade 2: Withhold and treat. Upon recovery to Grade ≤1, resume at 45 mg. • Recurrent Grade 2 or any Grade ≥3: Discontinue permanently. | | Neutropenia [1] [4] | Absolute Neutrophil Count (ANC), at least weekly | • ANC <0.5 x 10³/mm³: Withhold. Resume at previous dose after ANC ≥0.5 x 10³/mm³. • Recurrence of ANC <0.5 x 10³/mm³: Reduce dose to 45 mg. | | Severe Cutaneous Reactions [1] | Physical skin examination | • Grade 3: Withhold until resolved, then reduce dose by one level (e.g., 60mg→45mg). • Life-threatening: Discontinue. | | Other Non-Hematologic Toxicity [1] | Organ-specific clinical and lab parameters | • Grade 3: Withhold until resolved to Grade ≤1, then reduce dose by one level (e.g., 60mg→45mg). |

Experimental Protocol: In Vitro Combination with Sorafenib in HCC Models

This protocol is derived from a study investigating the synergistic effects of this compound and sorafenib in Hepatocellular Carcinoma (HCC) cell lines, providing a methodology for evaluating this compound in combination therapies [6].

1. Research Background & Rationale Activation of the PI3K/AKT pathway is a recognized mechanism of resistance to sorafenib in advanced HCC. This compound, a pan-PI3K inhibitor, targets this pathway. This protocol tests the hypothesis that combining this compound with sorafenib can overcome resistance and synergistically enhance anticancer efficacy [6].

2. Materials

- Cell Lines: Human HCC cell lines (e.g., Huh7, HepG2, Hep3B, PLC/PRF/5). The study also used sorafenib-resistant clones derived from Huh7 and HepG2 via long-term exposure [6].

- Test Agents:

- This compound (e.g., Selleck Chemicals, HY-15345)

- Sorafenib (e.g., Selleck Chemicals, HY-10201)

- Dissolve in DMSO for in vitro stock solutions.

- Key Reagents: Cell culture media, FBS, PBS, reagents for Western Blot, FACS, etc.

3. Methodology

- Cell Viability Assay (Proliferation):

- Procedure: Seed cells in 96-well plates. After 24 hours, treat with a concentration gradient of this compound (e.g., 0-500 nM), sorafenib, or their combination for 24-72 hours.

- Analysis: Use MTT or CCK-8 assays to measure cell viability. Calculate IC₅₀ values using non-linear regression. For combination studies, use the Chou-Talalay method to calculate a Combination Index (CI) [6].

- Clonogenic Assay (Long-term Survival):

- Procedure: Seed a low number of cells (e.g., 500-1000/well) in 6-well plates. Treat with this compound for 10-14 days, refreshing media and drug every 3-4 days.

- Analysis: Fix cells with methanol, stain with crystal violet, and count colonies (>50 cells). Analyze the dose-dependent reduction in colony number and size [6].

- Cell Cycle Analysis (FACS):

- Procedure: Treat cells with this compound for 24-72 hours. Fix cells with 70% ethanol, then stain with propidium iodide (PI) solution containing RNase.

- Analysis: Analyze DNA content using a flow cytometer. Determine the percentage of cells in G0/G1, S, and G2/M phases. This compound is expected to induce G1 arrest [6].

- Apoptosis Assay:

- Procedure: Use Annexin V-FITC/PI double staining kit. Treat cells, harvest, stain, and analyze by flow cytometry.

- Analysis: Quantify the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. The combination therapy is expected to show a synergistic increase in apoptosis compared to monotherapies [6].

- Western Blot Analysis (Mechanistic Studies):

- Targets: Phospho-AKT (Ser473), total AKT, Cyclin D1, CDK4, CDK6, cleaved Caspase-3, PARP, and other apoptosis/cycle regulators.

- Purpose: To confirm target engagement (reduction in p-AKT), understand mechanism of cell cycle arrest (downregulation of Cyclin D1, CDK4/6), and verify enhanced apoptosis with combination therapy [6].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the proposed mechanism of action for the this compound and sorafenib combination in HCC models, based on the experimental findings [6].

References

- 1. Aliqopa: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 3. Aliqopa (this compound), an Intravenous PI3K Inhibitor ... [ahdbonline.com]

- 4. This compound (Aliqopa) - Medical Clinical Policy Bulletins [aetna.com]

- 5. This compound (Aliqopa™) [oncolink.org]

- 6. The PI3K inhibitor this compound synergizes with sorafenib to ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Research Guide: Copanlisib CHRONOS Clinical Trial Designs and Experimental Protocols

Drug Development Background and Scientific Rationale

Copanlisib (BAY 80-6946) represents a significant advancement in the targeted therapy landscape for hematologic malignancies. As a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the α and δ isoforms, this compound strategically targets a critical signaling pathway in B-cell malignancies. The PI3K pathway has been established as one of the most frequently activated signaling pathways in cancer, playing a central role in cell survival, proliferation, and angiogenesis. In follicular lymphoma and other indolent B-cell non-Hodgkin lymphomas (iNHL), dysregulated PI3K signaling contributes significantly to pathogenesis and treatment resistance, making it an attractive therapeutic target [1].

The development of this compound emerged from the need to address limitations of earlier PI3K inhibitors, particularly concerning toxicity profiles and efficacy breadth. Unlike isoform-specific inhibitors such as idelalisib (which targets only PI3Kδ), this compound's balanced inhibition of both PI3Kα and PI3Kδ enables broader pathway suppression while maintaining a manageable safety profile. This pharmacological profile is particularly relevant in B-cell malignancies where both isoforms contribute to disease progression—PI3Kδ primarily drives B-cell proliferation and survival, while PI3Kα has been implicated in relapsed disease [1]. The rationale for PI3K inhibition in iNHL is further strengthened by the observation that overexpression of PI3K isoforms predicts poor prognosis and contributes to relapse and treatment resistance in B-cell malignancies [1].

CHRONOS Clinical Trial Program Design

CHRONOS-1 Trial Design and Outcomes

CHRONOS-1 (NCT01660451) was a pivotal Phase II, single-arm, multicenter study that established the initial efficacy profile of this compound monotherapy in relapsed or refractory iNHL. The trial enrolled 142 heavily pretreated patients with various iNHL subtypes, including follicular lymphoma (FL), marginal zone lymphoma (MZL), small lymphocytic lymphoma (SLL), and lymphoplasmacytoid lymphoma/Waldenström macroglobulinemia (LPL/WM). All participants had received at least two prior systemic therapies, with a median of three previous lines, representing a population with limited treatment options [1].

The trial design featured This compound administration at 60 mg on days 1, 8, and 15 of a 28-day cycle, delivered as a one-hour intravenous infusion. The primary endpoint was overall response rate (ORR) as assessed by an independent radiology review committee using standardized lymphoma response criteria. Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety evaluation. CHRONOS-1 demonstrated an impressive ORR of 59% for the overall population, with particularly strong activity in FL patients (ORR=58%). The median DoR was 22.6 months across all histologies, establishing this compound as a clinically meaningful option for heavily pretreated patients [1].

CHRONOS-3 Trial Design and Outcomes

CHRONOS-3 (NCT02367040) built upon the success of CHRONOS-1 by evaluating This compound in combination with rituximab versus rituximab monotherapy in patients with relapsed iNHL who were considered unsuitable or unwilling to receive chemotherapy. This Phase III, randomized, double-blind, placebo-controlled study enrolled 458 patients with histologically confirmed CD20+ iNHL that had relapsed after at least one prior rituximab-containing therapy [2].

The trial design featured a 2:1 randomization scheme, with patients receiving either This compound plus rituximab (this compound 60 mg IV on days 1, 8, and 15 of 28-day cycles plus rituximab 375 mg/m² weekly during cycle 1 and on day 1 of cycles 3, 5, 7, and 9) or placebo plus rituximab with the same schedule. Treatment continued until disease progression or unacceptable toxicity, for a maximum of 12 months. The primary endpoint was PFS, with key secondary endpoints including ORR, DoR, OS, and safety. CHRONOS-3 met its primary endpoint, demonstrating significantly improved PFS with the combination compared to rituximab monotherapy (median PFS 21.5 vs. 13.8 months; HR 0.52; p<0.0001) [2].

CHRONOS-4 Trial Design and Outcomes

CHRONOS-4 (NCT02626455) represented the most ambitious investigation in the program, evaluating This compound combined with standard immunochemotherapy in patients with relapsed iNHL. This Phase III, randomized, double-blind, placebo-controlled study enrolled 524 patients with CD20+ iNHL that had relapsed after 1-3 prior lines of therapy. Participants were randomized 1:1 to receive either this compound or placebo in combination with investigator's choice of rituximab plus bendamustine (R-B) or rituximab plus CHOP (R-CHOP) [3] [2].

The treatment protocol consisted of combination therapy (this compound/placebo with immunochemotherapy) for up to 6 cycles, followed by this compound or placebo monotherapy from cycle 7 for up to 12 months total treatment. The This compound dosing schedule was adapted to the chemotherapy backbone: 60 mg IV on days 1, 8, and 15 of each 28-day cycle with R-B, or days 1 and 8 of each 21-day cycle with R-CHOP. The primary endpoint was PFS by independent central review, with secondary endpoints including OS, ORR, DoR, and safety measures [3] [2].

Table 1: CHRONOS Clinical Trial Program Overview

| Trial Characteristic | CHRONOS-1 | CHRONOS-3 | CHRONOS-4 |

|---|---|---|---|

| Phase | II | III | III |

| Design | Single-arm | Randomized, double-blind | Randomized, double-blind |

| Patient Population | Relapsed/refractory iNHL (≥2 prior therapies) | Relapsed iNHL (≥1 prior therapy) | Relapsed iNHL (1-3 prior therapies) |

| Intervention | This compound monotherapy | This compound + rituximab vs placebo + rituximab | This compound + R-B/R-CHOP vs placebo + R-B/R-CHOP |

| Sample Size | 142 | 458 | 524 |

| Primary Endpoint | ORR | PFS | PFS |